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Introduction
Crosslinking and Immunoprecipitation (CLIP) methodologies are powerful techniques used to

identify the in vivo binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.

A critical step in many CLIP protocols (including iCLIP, PAR-CLIP, and others) is the radioactive

labeling of the RNA fragments that are covalently bound to the target RBP. This labeling,

typically performed using Phosphorus-32 (³²P), allows for the visualization and purification of

the protein-RNA complexes, ensuring the specificity and success of the experiment. These

application notes provide a detailed protocol for the 5' end-labeling of RNA in the context of a

CLIP experiment using T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.

The core principle of this labeling technique involves the enzymatic transfer of the gamma-

phosphate from [γ-³²P]ATP to the 5' hydroxyl terminus of the RNA fragments crosslinked to the

RBP of interest.[1][2][3] This process is highly efficient and allows for sensitive detection of the

RNA-protein complexes during subsequent purification steps, such as SDS-PAGE and

membrane transfer.[4][5] The radioactive signal serves as a guide for excising the correct

complexes for downstream library preparation and sequencing.
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The following table summarizes the key quantitative data for the radioactive labeling of RNA in

a typical CLIP protocol. These values are recommendations and may require optimization

depending on the specific RBP, cell type, and experimental conditions.

Parameter Value/Range Notes

Starting Material
Immunoprecipitated RBP-RNA

complexes on beads

The amount will vary based on

the expression level of the

RBP.

Dephosphorylation (Optional)

0.5 U/µl Calf Intestinal

Phosphatase (CIP) or Antarctic

Phosphatase

To remove existing 5'

phosphates from RNA

fragments, ensuring efficient

labeling.[2]

Labeling Enzyme
1 U/µl T4 Polynucleotide

Kinase (PNK)

A robust enzyme for

transferring the radiolabeled

phosphate.[1][6]

Radioactive Substrate 0.5 µCi/µl [γ-³²P]ATP

High-specific-activity ATP is

recommended for sensitive

detection.[7][8]

Reaction Volume 20 - 50 µl

The final volume can be

adjusted based on the amount

of starting material.[6][9]

Incubation Temperature 37°C
Optimal temperature for T4

PNK activity.[6][9][10]

Incubation Time 20 - 30 minutes
Sufficient time for efficient

labeling.[6][7][9]

Cold ATP Chase (Optional) 1 mM final concentration

Can be added after the initial

labeling to ensure all 5' ends

are phosphorylated.[10]
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This protocol outlines the steps for radiolabeling RNA fragments that have been co-

immunoprecipitated with a target RBP. It is assumed that the RBP-RNA complexes have been

crosslinked, the cells lysed, the RNA partially digested, and the RBP of interest

immunoprecipitated on magnetic beads.

Materials:

Immunoprecipitated RBP-RNA complexes on magnetic beads

Dephosphorylation Buffer (e.g., 0.5 M Tris pH 8.5, 1 mM EDTA)[2]

Calf Intestinal Phosphatase (CIP) or Antarctic Phosphatase

T4 Polynucleotide Kinase (PNK) Reaction Buffer (10X)

T4 Polynucleynucleotide Kinase (T4 PNK)

[γ-³²P]ATP (≥3000 Ci/mmol)

Nuclease-free water

PNK wash buffer (without DTT)

SDS-PAGE loading buffer

Appropriate radiation shielding and safety equipment

Procedure:

Dephosphorylation of RNA 5' Ends (Optional but Recommended):

Wash the beads containing the RBP-RNA complexes twice with a suitable wash buffer.

Resuspend the beads in 1X Dephosphorylation Buffer.

Add Calf Intestinal Phosphatase (or Antarctic Phosphatase) to a final concentration of 0.5

U/µl.[8]

Incubate at 37°C for 20-30 minutes with gentle agitation.[7]
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Wash the beads three times with a phosphatase wash buffer to remove the enzyme.

5' End-Labeling Reaction Setup:

After the final wash from the dephosphorylation step, resuspend the beads in a volume of

1X T4 PNK Reaction Buffer.

In a shielded container, prepare the labeling master mix. For a 20 µl reaction, combine:

2 µl of 10X T4 PNK Reaction Buffer

1-2 µl of T4 Polynucleotide Kinase (10-20 units)[6]

1-2 µl of [γ-³²P]ATP (0.5-1.0 µCi/µl final concentration)[7][8]

Nuclease-free water to a final volume that, when added to the beads, will result in a total

reaction volume of 20-50 µl.

Carefully add the labeling master mix to the resuspended beads.

Incubation:

Incubate the reaction at 37°C for 30 minutes with intermittent vortexing to keep the beads

in suspension.[6][9][10]

Washing to Remove Unincorporated [γ-³²P]ATP:

Following incubation, place the tube on a magnetic stand to pellet the beads.

Carefully remove and discard the radioactive supernatant into an appropriate radioactive

waste container.

Wash the beads five times with 800 µl of PNK buffer (without DTT).[10] Use a Geiger

counter to monitor the reduction in unincorporated radioactivity in the wash supernatant.

The beads should remain highly radioactive.

Elution and Preparation for SDS-PAGE:

After the final wash, remove all supernatant.
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Resuspend the beads in 1X SDS-PAGE loading buffer (e.g., NuPAGE LDS Sample

Buffer).

Heat the sample at 70-95°C for 5-10 minutes to elute the protein-RNA complexes from the

beads.[7][10]

Place the tube on a magnetic stand and transfer the supernatant containing the

radiolabeled RBP-RNA complexes to a new tube.

Downstream Processing:

The radiolabeled sample is now ready for separation by SDS-PAGE, transfer to a

nitrocellulose membrane, and autoradiography to visualize the RBP-RNA complexes.[4]

The radioactive signal will guide the excision of the appropriate band for RNA extraction

and subsequent library preparation.

Mandatory Visualization
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Workflow for Radioactive Labeling of RNA in CLIP
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Caption: Workflow for Radioactive Labeling of RNA in CLIP Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b550154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

